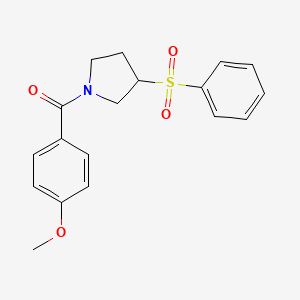

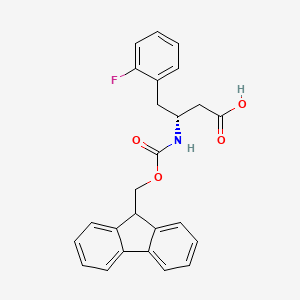

(4-甲氧基苯基)(3-(苯磺酰基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that include pyrrole derivatives. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The papers provided discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-pot synthesis method for pyrrole derivatives, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, has been reported using acetophenone and trimethylacetaldehyde with TosMIC and a mild base . This method could potentially be adapted for the synthesis of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" by altering the starting materials and reaction conditions. Additionally, a three-component synthesis approach has been used to create a pyridine derivative with a methoxyphenyl group, which suggests that similar multi-component reactions could be applicable for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The substitution on the pyrrole ring can significantly affect the compound's properties and reactivity. For example, the introduction of a methoxyphenyl group can influence the electronic distribution and steric hindrance within the molecule . The structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction, which are essential tools for determining the molecular structure of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions. For instance, the reduction of acylpyrroles has been shown to lead to the formation of different products depending on the reducing agents used, indicating the potential for diverse reactivity patterns . Moreover, the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides and their subsequent cycloaddition reactions demonstrate the versatility of pyrrole derivatives in synthetic chemistry . These reactions could be relevant for further functionalization of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures. The presence of substituents such as methoxy groups and sulfonyl groups can affect the compound's solubility, boiling point, melting point, and stability. The bioisosteric replacement of a carboxylic acid group with a phenylmethanone moiety in an aldose reductase inhibitor has been shown to increase potency, suggesting that the structural modifications in pyrrole derivatives can have significant biological implications . These insights can be applied to predict the properties of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" and to design further studies to explore its potential applications.

科学研究应用

合成与生物活性

- 抗雌激素活性:一项研究展示了通过酰化和后续反应合成具有强效抗雌激素活性的相关化合物,突出了其在雌激素相关生物学研究中的潜力 (C. Jones 等人,1979)。

- 抗癌特性:对(4-甲氧基苯基)(3,4,5-三甲氧基苯基)甲酮(一种苯甲酸酯家族成员)的研究表明,它抑制微管蛋白聚合并在白血病细胞中引发细胞凋亡,表明其作为抗癌剂的潜力 (H. I. Magalhães 等人,2013)。

化学合成与表征

- 分子结构分析:一项研究专注于相关化合物的晶体和分子结构分析,深入了解其化学行为和进一步化学修饰的潜力 (B. Lakshminarayana 等人,2009)。

- 抗菌活性:一些衍生物的合成和评估显示出显着的抗菌活性,表明其在开发新型抗菌剂中的潜在用途 (Satyender Kumar 等人,2012)。

材料科学与光学特性

- 低成本发射器:一项研究描述了 1,3-二芳基化的咪唑并[1,5-a]吡啶衍生物的合成,这些衍生物具有显着的斯托克斯位移和可调谐的量子产率,表明它们在低成本发光材料中的应用 (G. Volpi 等人,2017)。

- 电子特性:对含有苯基和苯酰基的吡啶并吲哚并啉衍生物的研究,包括半经验计算和实验研究,为设计具有特定电子特性的分子提供了有价值的数据 (C. Cojocaru 等人,2013)。

未来方向

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It’s known that pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-23-15-9-7-14(8-10-15)18(20)19-12-11-17(13-19)24(21,22)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEXWYZYWGHVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

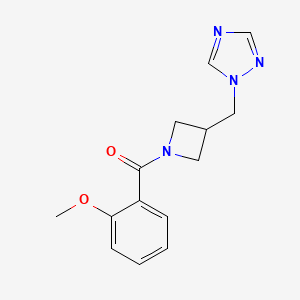

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)

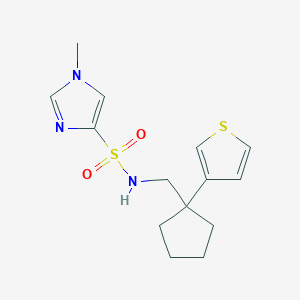

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)